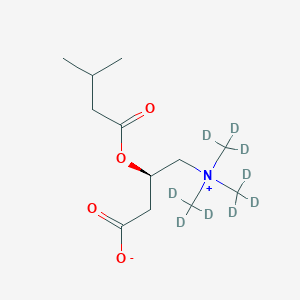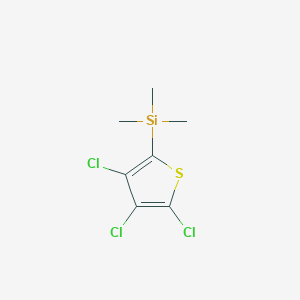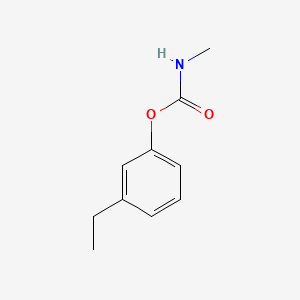
2-methyl(113C)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylmalonic acid-13C4: is a stable isotope-labeled compound, specifically a derivative of methylmalonic acid where four carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research as a tracer in metabolic studies and for the quantification of methylmalonic acid levels in various biological samples .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylmalonic acid-13C4 can be synthesized through the carboxylation of labeled malonic acid derivatives. The process typically involves the use of carbon-13 labeled reagents to ensure the incorporation of the isotope into the final product. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a carbon dioxide source to facilitate the carboxylation reaction .
Industrial Production Methods: Industrial production of methylmalonic acid-13C4 involves large-scale synthesis using similar carboxylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Methylmalonic acid-13C4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: It can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted malonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methylmalonic acid-13C4 is used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways .
Biology: It is used to study the metabolism of methylmalonic acid in biological systems, particularly in the context of vitamin B12 deficiency and related metabolic disorders .
Medicine: Methylmalonic acid-13C4 is used in diagnostic tests to measure methylmalonic acid levels in blood and urine, which can indicate vitamin B12 deficiency .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs, particularly those targeting metabolic pathways involving methylmalonic acid .
Wirkmechanismus
Methylmalonic acid-13C4 exerts its effects by participating in the same biochemical pathways as natural methylmalonic acid. It is converted to methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is crucial for the metabolism of certain amino acids and fatty acids . The labeled compound allows researchers to track these metabolic processes and study the effects of various conditions on methylmalonic acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Methylmalonic acid: The non-labeled version of the compound.
Malonic acid: A structurally similar compound without the methyl group.
Succinic acid: A related compound in the same metabolic pathway.
Uniqueness: Methylmalonic acid-13C4 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed metabolic pathways and their alterations is crucial .
Eigenschaften
CAS-Nummer |
1173019-21-0 |
|---|---|
Molekularformel |
C4H6O4 |
Molekulargewicht |
119.08 g/mol |
IUPAC-Name |
2-methyl(113C)propanedioic acid |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i3+1 |
InChI-Schlüssel |
ZIYVHBGGAOATLY-LBPDFUHNSA-N |
Isomerische SMILES |
CC(C(=O)O)[13C](=O)O |
Kanonische SMILES |
CC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


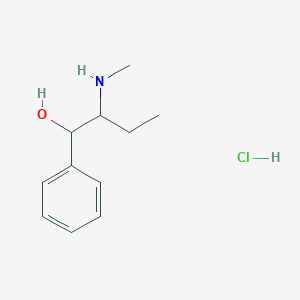

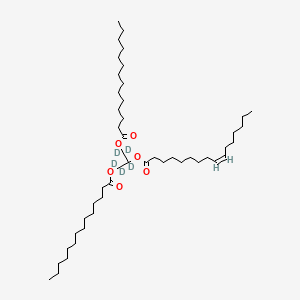



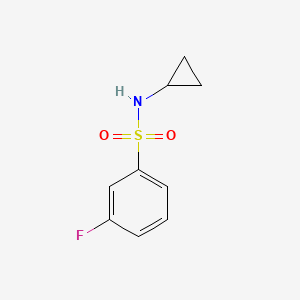


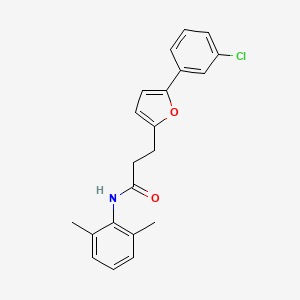
![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
